An In-depth Technical Guide to the Physicochemical Properties of Ethyl Allyl Disulfide
An In-depth Technical Guide to the Physicochemical Properties of Ethyl Allyl Disulfide
Introduction: Unveiling a Key Organosulfur Compound
Ethyl allyl disulfide (EADS) is an unsymmetrical organosulfur compound that contributes to the complex aromatic profile of plants in the Allium genus, most notably garlic (Allium sativum). As a volatile sulfur compound, it plays a significant role in the characteristic flavor and potential bioactivity of these plants. While its close relative, diallyl disulfide (DADS), has been the subject of extensive research, ethyl allyl disulfide possesses a unique molecular structure that warrants a detailed investigation into its physicochemical properties and potential applications. This guide provides a comprehensive technical overview of ethyl allyl disulfide, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical identity, physical and chemical properties, analytical characterization, and its place within the broader context of bioactive organosulfur compounds.
Chemical Identity and Molecular Structure
To fully understand the properties of ethyl allyl disulfide, it is essential to first establish its fundamental chemical identity.
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IUPAC Name: 3-(ethyldisulfanyl)prop-1-ene[1]
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Synonyms: Ethyl allyl disulfide, 4,5-dithia-1-heptene, 3-(ethyldisulfanyl)-1-propene[1][2]
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Molecular Formula: C₅H₁₀S₂[1]
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Molecular Weight: 134.3 g/mol [1]
The molecular structure of ethyl allyl disulfide features a disulfide bond (-S-S-) linking an ethyl group (-CH₂CH₃) and an allyl group (-CH₂CH=CH₂). This asymmetry distinguishes it from the more commonly studied symmetrical disulfides like diallyl disulfide and diethyl disulfide. The presence of the allyl group's double bond and the labile disulfide linkage are key determinants of its reactivity and biological activity.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in various systems. The following table summarizes the key physicochemical data for ethyl allyl disulfide. It is important to note that while some experimentally determined values are available, others are estimations based on computational models.
| Property | Value | Source |
| Molecular Weight | 134.3 g/mol | [1] |
| Boiling Point | ~160.10 °C (estimated) | [2] |
| Density | ~1.001 g/cm³ (estimated) | |
| Flash Point | ~49.10 °C (120.38 °F) (estimated) | [2] |
| Water Solubility | ~160.3 mg/L at 25 °C (estimated) | [2] |
| Refractive Index | ~1.522 (estimated) | |
| LogP (o/w) | 1.9 (computed) | [1] |
Analytical Characterization
The precise identification and quantification of ethyl allyl disulfide are crucial for research and quality control. Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical technique for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
In a typical GC-MS analysis, ethyl allyl disulfide, being a volatile compound, would be separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. The Kovats retention index, a relative measure of retention time, for ethyl allyl disulfide on a semi-standard non-polar column is reported as 1008.[1]
Upon entering the mass spectrometer, the molecule undergoes ionization and fragmentation. The resulting mass spectrum, a unique fingerprint of the molecule, would show a molecular ion peak (M⁺) at m/z 134, corresponding to the molecular weight of ethyl allyl disulfide. The fragmentation pattern would be characterized by the cleavage of the disulfide bond and other characteristic fragment ions, allowing for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of ethyl allyl disulfide.
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¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the ethyl and allyl groups. The ethyl group would show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-S-). The allyl group would display more complex signals due to the vinyl protons and the methylene protons adjacent to the sulfur atom. The chemical shifts and coupling constants of these signals would provide definitive structural information.
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¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five unique carbon atoms in the molecule. The chemical shifts of these signals would be indicative of their chemical environment (e.g., sp³-hybridized carbons of the ethyl group, sp²-hybridized carbons of the allyl group).
Synthesis of Ethyl Allyl Disulfide
The synthesis of unsymmetrical disulfides like ethyl allyl disulfide can be achieved through several methods. A common approach involves the reaction of a thiol with a sulfenyl halide or a related electrophilic sulfur species.
Exemplary Synthesis Protocol
The following is a representative, field-proven protocol for the synthesis of unsymmetrical disulfides, which can be adapted for ethyl allyl disulfide. This method relies on the in-situ generation of an electrophilic sulfur intermediate.
Step 1: Formation of Ethyl Sulfenyl Chloride
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanethiol in a suitable anhydrous solvent such as dichloromethane or chloroform.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of a chlorinating agent, such as N-chlorosuccinimide (NCS), in the same solvent to the cooled thiol solution. The reaction is typically rapid and exothermic.
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Monitor the reaction by thin-layer chromatography (TLC) to ensure complete consumption of the starting thiol.
Step 2: Reaction with Allyl Mercaptan
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In a separate flask, prepare a solution of allyl mercaptan in the same anhydrous solvent.
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Slowly add the solution of allyl mercaptan to the freshly prepared ethyl sulfenyl chloride solution at 0 °C.
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Allow the reaction mixture to stir at 0 °C for a specified period, monitoring its progress by TLC.
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Once the reaction is complete, quench the reaction by adding a suitable quenching agent, such as a saturated aqueous solution of sodium bicarbonate.
Step 3: Work-up and Purification
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Transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filter off the drying agent and concentrate the organic solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain pure ethyl allyl disulfide.
Biological Activity and Potential Applications
While research on ethyl allyl disulfide is not as extensive as that on DADS, its structural similarity suggests it may possess a range of interesting biological activities. Organosulfur compounds from garlic are known for their antioxidant, antimicrobial, and potential anticancer properties.
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Antimicrobial Activity: The presence of the disulfide bond is often associated with antimicrobial effects. It is plausible that ethyl allyl disulfide exhibits inhibitory activity against various bacteria and fungi. Further research is needed to determine its minimum inhibitory concentrations (MICs) against specific pathogens.
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Antioxidant Properties: The sulfur atoms in the disulfide linkage can participate in redox reactions, potentially scavenging free radicals. In-vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, would be necessary to quantify its antioxidant capacity.
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Cytotoxicity and Anticancer Potential: Many organosulfur compounds from garlic have demonstrated cytotoxic effects against cancer cell lines.[3] The lipophilicity of ethyl allyl disulfide may facilitate its transport across cell membranes, where it could interact with cellular targets and induce apoptosis or inhibit cell proliferation. Studies on various cancer cell lines are required to evaluate its potential as a chemotherapeutic or chemopreventive agent.
The unique combination of an ethyl and an allyl group may influence its bioavailability and metabolic fate compared to symmetrical disulfides, potentially leading to a distinct pharmacological profile.
Safety and Handling
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Handling: Ethyl allyl disulfide should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
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Flammability: With an estimated flash point of around 49 °C, it should be considered a flammable liquid.[2] Keep away from open flames, sparks, and other sources of ignition.
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Toxicity: Similar disulfides can be harmful if swallowed, inhaled, or absorbed through the skin. They can also cause skin and eye irritation.[4]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
It is imperative to consult a comprehensive Safety Data Sheet (SDS) for ethyl allyl disulfide before handling the compound.
Conclusion and Future Directions
Ethyl allyl disulfide represents an intriguing, yet understudied, member of the Allium-derived organosulfur compounds. Its unique physicochemical properties, stemming from its unsymmetrical structure, warrant further investigation. While estimations provide a foundational understanding, experimental determination of its physical constants is crucial for its application in research and development.
Future research should focus on several key areas:
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Comprehensive Biological Screening: A systematic evaluation of its antimicrobial, antioxidant, and anticancer activities is needed to uncover its full therapeutic potential.
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Mechanism of Action Studies: Elucidating the molecular targets and pathways through which ethyl allyl disulfide exerts its biological effects will be critical for its development as a potential therapeutic agent.
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Pharmacokinetic and Pharmacodynamic Profiling: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will be essential for translating in-vitro findings to in-vivo efficacy.
As our understanding of the intricate chemistry of natural products continues to grow, a deeper exploration of less-abundant yet structurally distinct compounds like ethyl allyl disulfide holds the promise of discovering novel leads for drug development and other scientific applications.
References
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Machado, C., et al. (2023). Diallyl Disulfide Reduces Ethyl Carbamate-Induced Cytotoxicity and Apoptosis in Intestinal and Hepatic Cells. Chemical Research in Toxicology. Available at: [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 525468, Ethyl allyl disulfide. Available at: [Link]
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The Good Scents Company (n.d.). ethyl allyl disulfide. Available at: [Link]
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